3-(4-aminophenyl)-1H-pyrrole-2-carboxamide
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Overview
Description
3-(4-aminophenyl)-1H-pyrrole-2-carboxamide is an organic compound that features a pyrrole ring substituted with an aminophenyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-aminophenyl)-1H-pyrrole-2-carboxamide typically involves the reaction of 4-nitroaniline with ethyl acetoacetate under acidic conditions to form the intermediate 4-nitrophenylpyrrole. This intermediate is then reduced to 4-aminophenylpyrrole, which is subsequently reacted with an appropriate carboxylic acid derivative to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
3-(4-aminophenyl)-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
3-(4-aminophenyl)-1H-pyrrole-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 3-(4-aminophenyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-(4-aminophenyl)-coumarin: Known for its anti-inflammatory properties and potential use in treating rheumatoid arthritis.
2-(4-aminophenyl)benzothiazole: Exhibits potent antimicrobial activity and is used in the development of new antimicrobial agents.
Uniqueness
3-(4-aminophenyl)-1H-pyrrole-2-carboxamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its pyrrole ring system, combined with the aminophenyl and carboxamide groups, allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C11H11N3O |
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Molecular Weight |
201.22 g/mol |
IUPAC Name |
3-(4-aminophenyl)-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C11H11N3O/c12-8-3-1-7(2-4-8)9-5-6-14-10(9)11(13)15/h1-6,14H,12H2,(H2,13,15) |
InChI Key |
FUGJDHCJMSMGJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(NC=C2)C(=O)N)N |
Origin of Product |
United States |
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